molecular formula C14H17FN2O B1521818 9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one CAS No. 1148027-29-5

9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

Cat. No.: B1521818
CAS No.: 1148027-29-5
M. Wt: 248.3 g/mol
InChI Key: VQQQFIOKECOMGG-UHFFFAOYSA-N
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Description

9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a synthetic compound belonging to the class of diazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a fused pyrrolo-diazepine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong base to facilitate the substitution.

    Formation of the Diazepine Ring: The final step involves the cyclization to form the diazepine ring. This can be accomplished through a condensation reaction, often under high-temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and optimized solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents include halides and strong bases.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Flubromazepam: Another benzodiazepine derivative with similar structural features and pharmacological effects.

Uniqueness

9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is unique due to its specific structural configuration, which includes a fused pyrrolo-diazepine ring system and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9a-(4-fluorophenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-5-3-11(4-6-12)14-8-7-13(18)17(14)10-2-1-9-16-14/h3-6,16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQQFIOKECOMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CCC2(NC1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163417
Record name 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-29-5
Record name 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Reactant of Route 2
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Reactant of Route 3
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Reactant of Route 4
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Reactant of Route 5
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Reactant of Route 6
9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

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